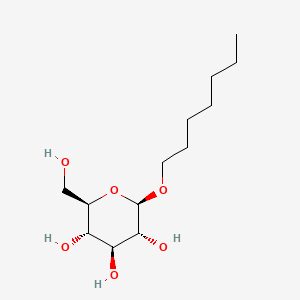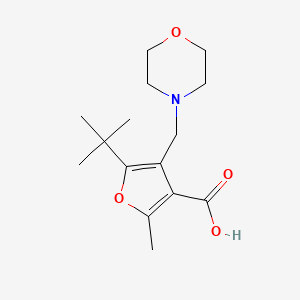
Heptil-β-D-glucopiranósido
Descripción general
Descripción
Heptil glucósido: es un tensioactivo no iónico natural derivado del azúcar y las semillas de ricino (aceite de ricino). Es un potente solubilizante, lo que permite mezclar ingredientes lipófilos en formulaciones a base de agua. Este compuesto de origen vegetal mejora la permeabilidad de la piel, proporcionando mayores tasas de absorción para los ingredientes activos .
Aplicaciones Científicas De Investigación
Química: El heptil glucósido se utiliza como tensioactivo y solubilizante en diversas formulaciones químicas. Ayuda en la dispersión de pigmentos y compuestos inorgánicos en protectores solares y cosméticos decorativos .
Biología: En la investigación biológica, el heptil glucósido se utiliza para aumentar la permeabilidad de las membranas celulares, facilitando la entrega de ingredientes activos a las células .
Medicina: El heptil glucósido se utiliza en composiciones farmacéuticas transdérmicas para mejorar la solubilidad y la permeabilidad de los ingredientes farmacéuticos activos, mejorando así su absorción a través de la piel .
Industria: En aplicaciones industriales, el heptil glucósido se utiliza como hidrotropo y solubilizante en limpiadores y detergentes. También se utiliza en la formulación de productos para el cuidado personal, como champús y jabones corporales, debido a su naturaleza no espumosa .
Mecanismo De Acción
El heptil glucósido actúa como un tensioactivo al reducir la tensión superficial entre diferentes fases, como el aceite y el agua. Mejora la solubilidad de los compuestos hidrófobos en formulaciones a base de agua. El compuesto mejora la permeabilidad de la piel al interrumpir la bicapa lipídica de la piel, permitiendo una mejor absorción de los ingredientes activos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Heptyl-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane-bound proteins . This is due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic biomolecules
Cellular Effects
Its primary known function is to solubilize and stabilize membrane proteins , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Heptyl-beta-D-glucopyranoside primarily revolves around its ability to solubilize and stabilize membrane proteins . This involves binding interactions with these biomolecules, potentially influencing enzyme activity and changes in gene expression. Detailed information on its mechanism of action at the molecular level is currently lacking in the literature.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El heptil glucósido se sintetiza mediante la reacción de glucosa con alcohol heptilo. La reacción normalmente implica el uso de un catalizador ácido, como el ácido clorhídrico, para facilitar la formación del enlace glucosídico entre la glucosa y el alcohol heptilo. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: En entornos industriales, el heptil glucósido se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el monitoreo continuo de las condiciones de reacción para garantizar una calidad de producto constante. El producto final se purifica mediante diversas técnicas, como la destilación y la cristalización, para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El heptil glucósido se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y las reacciones de sustitución.
Reactivos y condiciones comunes:
Hidrólisis: El heptil glucósido puede hidrolizarse en presencia de agua y un catalizador ácido o básico para producir glucosa y alcohol heptilo.
Oxidación: Puede sufrir reacciones de oxidación en presencia de agentes oxidantes fuertes, como el permanganato de potasio, para formar los ácidos carboxílicos correspondientes.
Principales productos:
Hidrólisis: Glucosa y alcohol heptilo.
Oxidación: Ácidos carboxílicos correspondientes.
Sustitución: Varios glucósidos sustituidos según los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares:
- Decil glucósido
- Caprilil glucósido
- Lauril glucósido
Comparación: El heptil glucósido es único debido a su equilibrio de propiedades hidrofílicas y lipofílicas, lo que lo convierte en un solubilizante y tensioactivo eficaz. En comparación con el decil glucósido y el lauril glucósido, el heptil glucósido tiene una cadena alquílica más corta, lo que contribuye a su naturaleza no espumosa y lo hace adecuado para formulaciones donde no se desea la formación de espuma .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78617-12-6 | |
| Record name | Heptyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?
A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

